
Sodium (R)-2-hydroxypentanedioate
Overview
Description
Sodium (R)-2-hydroxypentanedioate (CAS 103404-90-6), also known as D-α-hydroxyglutaric acid disodium salt, is a chiral carboxylic acid salt with the molecular formula C₅H₆Na₂O₅ and a molecular weight of 192.08 g/mol . It is synthesized via nitrosation of D-glutamic acid under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium ®-2-hydroxypentanedioate can be synthesized through the neutralization of ®-2-hydroxyglutaric acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxyglutaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of sodium ®-2-hydroxypentanedioate may involve more advanced techniques such as crystallization and purification processes to ensure high purity and yield. These methods often include the use of controlled temperature and pH conditions to optimize the reaction and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium ®-2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoglutarate.
Reduction: It can be reduced to form ®-2-hydroxyglutaric acid.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is 2-oxoglutarate.
Reduction: The major product is ®-2-hydroxyglutaric acid.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
Biochemical Applications
Sodium (R)-2-hydroxypentanedioate serves as a crucial metabolite in various biological processes. It is recognized for its role as:
- A Biomarker : It acts as a biomarker in metabolic studies, particularly in cancer research. Elevated levels of (R)-2-hydroxyglutarate are associated with certain tumors, especially gliomas, where it can indicate the presence of isocitrate dehydrogenase mutations .
- Human Metabolite : It is involved in human metabolism and has been studied for its potential implications in metabolic disorders .
Pharmacological Applications
Recent studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In a study involving Wistar rats, sodium (R)-2-hydroxyglutarate demonstrated protective effects against renal ischemia-reperfusion injury, suggesting its potential use in renal therapies .
- Liver Injury Prevention : Another study indicated that treatment with sodium (R)-2-hydroxyglutarate could prevent liver injury in ischemia-reperfusion models, showcasing its protective effects on liver tissues .
Environmental Applications
This compound has been studied for its role in environmental sciences:
- Algal Metabolite : This compound is produced by various algae species and plays a role in algal metabolism. Its presence can be indicative of ecological health and algal bloom dynamics .
Case Study 1: Cancer Biomarker Research
A study published in Nature focused on the identification of 2-hydroxyglutaric acid as a biomarker for gliomas. The research illustrated how the levels of this compound could help differentiate between tumor types and stages, providing insights into tumor biology and potential treatment pathways .
Case Study 2: Renal Protection Mechanism
In an experimental setup involving male Wistar rats, researchers administered sodium (R)-2-hydroxyglutarate to assess its effects on renal ischemia-reperfusion injury. The results indicated that the compound significantly reduced oxidative stress markers and improved renal function post-injury, suggesting its therapeutic potential in kidney-related ailments .
Data Tables
Mechanism of Action
The mechanism of action of sodium ®-2-hydroxypentanedioate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid (TCA) cycle, where it is converted to 2-oxoglutarate by the enzyme ®-2-hydroxyglutarate dehydrogenase. This conversion is crucial for energy production and various biosynthetic processes in cells.
Comparison with Similar Compounds
Sodium (S)-2-Hydroxypentanedioate
- CAS : 63512-50-5
- Molecular Formula : C₅H₆Na₂O₅ (identical to R-enantiomer).
- Key Differences: Stereochemistry: The S-enantiomer is the mirror image of the R-form, leading to divergent biochemical interactions. While the R-form inhibits ATP synthase in IDH-mutant gliomas, the S-form’s biological activity remains uncharacterized in the provided evidence . Storage: Requires storage under inert atmosphere at 2–8°C , whereas the R-form is stable at -20°C .
Disodium 2-Hydroxypentanedioate (Racemate or Other Isomers)
- CAS : 40951-21-1 (ambiguous stereochemistry).
- Molecular Formula : C₅H₆Na₂O₅.
- Key Differences: Synthesis: Likely a racemic mixture or undefined stereoisomer. Unlike the R-form, its enzymatic formation in humans involves hydroxyacid-oxoacid transhydrogenase, while bacterial synthesis uses 2-hydroxyglutarate synthase . Applications: Limited evidence on biological activity; primarily used as a biochemical reagent without reported oncometabolite roles .
Diethyl 2-Hydroxypentanedioate
- CAS : 32780-06-5.
- Structure : Ester derivative (ethyl groups replace sodium ions).
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
Sodium (R)-2-hydroxypentanedioate, also known as (R)-2-hydroxyglutaric acid disodium salt, is a compound of significant interest in biological research due to its involvement in various metabolic pathways and its implications in cancer biology. This article reviews its biological activities, mechanisms of action, and relevant case studies.
Chemical Name: this compound
Molecular Formula: CHNaO
CAS Number: 103404-90-6
This compound is a chiral molecule, with the (R) configuration being biologically active. It is produced through the enzymatic conversion of α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.
This compound functions primarily as a metabolic intermediate. Its conversion to 2-oxoglutarate by the enzyme (R)-2-hydroxyglutarate dehydrogenase is critical for energy production and biosynthetic processes in cells. This compound has been identified as an oncometabolite , particularly in the context of mutations in isocitrate dehydrogenase (IDH) enzymes which are frequently found in certain types of cancers, such as gliomas .
Biological Activities
-
Inhibition of Enzymes:
- This compound acts as an inhibitor of KDM4A , a histone demethylase involved in epigenetic regulation. This inhibition leads to activation of the mTOR pathway, which plays a crucial role in cell growth and metabolism .
- It also inhibits FTO , another demethylase that regulates RNA methylation, impacting gene expression and cellular responses .
- Cancer Cell Proliferation:
- Activation of Signaling Pathways:
Case Study 1: Glioma Research
A study investigated the role of this compound in IDH-mutant gliomas. The results indicated that increased levels of this metabolite correlated with enhanced tumor growth and poor prognosis. The mechanism was linked to its ability to modulate miRNA expression, particularly miR-182-5p, which plays a pivotal role in cell cycle regulation and apoptosis resistance .
Case Study 2: Metabolic Disorders
Research has highlighted potential applications of this compound in metabolic disorders. Its role as a biomarker for certain diseases has been explored, particularly relating to its effects on metabolic pathways that are disrupted in conditions such as obesity and diabetes.
Comparative Analysis
Compound | Biological Activity | Key Applications |
---|---|---|
This compound | Oncometabolite; KDM4A inhibitor; NF-κB activator | Cancer research; metabolic disorders |
Sodium (S)-2-hydroxypentanedioate | Similar chemical properties; distinct biological activity | Limited studies; potential therapeutic uses |
Sodium 2-oxoglutarate | TCA cycle intermediate; energy production | Biochemical assays; metabolic studies |
Q & A
Q. Basic: What are the recommended methods for synthesizing Sodium (R)-2-hydroxypentanedioate in laboratory settings?
Methodological Answer:
this compound can be synthesized via enzymatic pathways. In humans, it is catalyzed by hydroxyacid-oxoacid transhydrogenase, while bacterial systems utilize 2-hydroxyglutarate synthase. Key steps include:
Substrate Preparation : Start with (R)-5-oxo-tetrahydrofuran-2-carboxylic acid.
Hydrolysis : Use alkaline conditions (e.g., NaOH) to hydrolyze the lactone ring, yielding the (R)-enantiomer.
Purification : Crystallize the product in aqueous ethanol to isolate the disodium salt.
Critical Considerations : Ensure enantiomeric purity via chiral HPLC or polarimetry, as impurities in the (S)-isomer can skew experimental results .
Q. Basic: What are the solubility properties and storage recommendations for this compound?
Methodological Answer:
Solvent | Solubility (mg/mL) | Temperature | Notes |
---|---|---|---|
Water | ≥9.1 | RT | Ideal for buffers |
Ethanol | Insoluble | RT | Avoid for stock prep |
DMSO | Insoluble | RT | Not recommended |
Storage :
- Short-term : Store at 4°C in airtight vials.
- Long-term : Use -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
Q. Basic: How can this compound be quantified in biological matrices?
Methodological Answer:
Use reverse-phase HPLC coupled with UV detection (λ = 210 nm) or LC-MS for higher sensitivity.
Sample Prep : Deproteinize using cold methanol (4:1 v/v).
Column : C18 column with mobile phase (0.1% phosphoric acid, pH 3.0 adjusted with NaOH).
Calibration : Prepare standards in PBS (0.1–10 µM) to account for matrix effects .
Q. Advanced: How does this compound inhibit ATP synthase, and what experimental designs validate this mechanism?
Methodological Answer:
The compound competitively inhibits ATP synthase by binding to the β-subunit, disrupting proton translocation.
Experimental Workflow :
In Vitro Assay : Purify ATP synthase (bovine mitochondrial) and measure ADP/ATP conversion rates via luminometry.
Dose-Response : Pre-incubate enzyme with 0.1–10 mM compound.
Controls : Use succinate as a negative control and oligomycin as a positive inhibitor.
Validation : Cross-check with in-cell assays (e.g., Seahorse XF Analyzer) to monitor mitochondrial respiration .
Q. Advanced: How should researchers resolve contradictions in reported IC50 values for mTOR inhibition?
Methodological Answer:
Discrepancies arise from:
- Enantiomeric Purity : Verify (R)-isomer content via circular dichroism (CD) spectroscopy.
- Cellular Context : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and ATP concentrations (1–5 mM).
Recommendation : Validate findings with orthogonal methods (e.g., Western blot for p-S6K1) .
Q. Advanced: What methodologies are optimal for tracking this compound in metabolic flux studies?
Methodological Answer:
Use 13C-isotope tracing :
Labeling : Feed cells U-13C-glucose; the compound will incorporate 13C via TCA cycle intermediates.
Extraction : Quench metabolism with liquid nitrogen; lyophilize and derivatize for GC-MS.
Analysis : Monitor m/z ratios for 13C-labeled 2-hydroxyglutarate.
Key Insight : Compare flux in IDH1-mutant vs. wild-type models to elucidate oncometabolite roles .
Q. Advanced: How can enantiomeric purity of this compound be ensured during synthesis?
Methodological Answer:
Chiral Chromatography : Use a Chirobiotic T column (25 cm × 4.6 mm) with 0.1% formic acid in methanol (flow rate: 0.8 mL/min).
Polarimetry : Measure specific rotation ([α]D20 = +15.2° for pure (R)-isomer).
QC Thresholds : Reject batches with >2% (S)-isomer contamination .
Q. Advanced: What experimental designs differentiate bacterial vs. human biosynthesis pathways for this compound?
Methodological Answer:
Gene Knockout : Use CRISPR/Cas9 to silence HOT (human) or hgdAB (bacterial) genes.
Enzyme Assays : Purify hydroxyacid-oxoacid transhydrogenase (human) and 2-hydroxyglutarate synthase (bacterial); compare kinetics (Km, Vmax).
Substrate Specificity : Test alternate substrates (e.g., α-ketoglutarate) to confirm pathway divergence .
Properties
IUPAC Name |
disodium;(2R)-2-hydroxypentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-HWYNEVGZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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